4-Isopropoxy-4'-nitrobenzophenone
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Overview
Description
4-Isopropoxy-4’-nitrobenzophenone is a synthetic compound belonging to the class of benzophenone derivatives. It is characterized by the presence of an isopropoxy group and a nitro group attached to the benzophenone core. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 4-Isopropoxy-4’-nitrobenzophenone typically involves the reaction of 4-nitrobenzoyl chloride with 4-isopropoxyphenol in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The crude product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods: In an industrial setting, the synthesis of 4-Isopropoxy-4’-nitrobenzophenone may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The reaction conditions are optimized to minimize the formation of by-products and to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropoxy-4’-nitrobenzophenone undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form corresponding quinones.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed:
Reduction: 4-Isopropoxy-4’-aminobenzophenone.
Substitution: Various substituted benzophenones depending on the nucleophile used.
Oxidation: Corresponding quinones.
Scientific Research Applications
4-Isopropoxy-4’-nitrobenzophenone has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development and as a pharmacological tool.
Industry: The compound is used in the development of advanced materials and as a photoinitiator in polymerization reactions
Mechanism of Action
The mechanism of action of 4-Isopropoxy-4’-nitrobenzophenone involves its interaction with specific molecular targets and pathways. For instance, the compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropoxy group may also influence the compound’s lipophilicity and its ability to cross cell membranes .
Comparison with Similar Compounds
- 4-Isopropyl-4’-nitrobenzophenone
- 4-Methoxy-4’-nitrobenzophenone
- 4-Ethoxy-4’-nitrobenzophenone
Comparison: 4-Isopropoxy-4’-nitrobenzophenone is unique due to the presence of the isopropoxy group, which imparts distinct physicochemical properties compared to its analogs. For example, the isopropoxy group increases the compound’s lipophilicity, potentially enhancing its ability to interact with lipid membranes and biological targets. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
(4-nitrophenyl)-(4-propan-2-yloxyphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO4/c1-11(2)21-15-9-5-13(6-10-15)16(18)12-3-7-14(8-4-12)17(19)20/h3-11H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVRVBFNDNURZJF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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